6-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
This compound is a derivative of thiazolopyrimidine . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity . The compound has been synthesized via reactions of various thioamides with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiazolo .
Synthesis Analysis
The synthesis of this compound involves reactions of thioamides and alkali metal salts of dithiocarbamates with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiazolo . A series of thiuronium salts have been synthesized via these reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazolopyrimidine moiety . This moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones .Scientific Research Applications
1. Antimicrobial Activity
Compounds related to 6-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide have shown promising antimicrobial properties. For instance, N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides, synthesized from related compounds, exhibited notable antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Gein et al., 2015).
2. Antiproliferative Properties
The derivative of this compound, particularly coumarin derivatives with pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, and thiazole moieties, were synthesized and evaluated for their antitumor activity. Some of these compounds, specifically pyrazolo[1,5-a]pyrimidine 7c, thiazole 23g, and 1,3,4-thiadiazole 18a, demonstrated significant antitumor activity against liver carcinoma (HEPG2-1), indicating their potential as antiproliferative agents in cancer research (Gomha et al., 2015).
3. Structural Studies and Conformational Insights
Structural modifications in thiazolo[3, 2-a]pyrimidines, a core structure related to this compound, lead to changes in supramolecular aggregation, significantly affecting their conformational features. Studies on these modifications provide crucial insights into the molecular interactions and packing features of these compounds, which are vital for understanding their chemical behavior and potential applications (Nagarajaiah & Begum, 2014).
Future Directions
Thiazolopyrimidines, including this compound, are promising scaffolds for the design of new medicines, including anticancer drugs . Their huge synthetic potential and the ability to readily modify the thiazolopyrimidine moiety by the introduction of new binding sites make them an interesting area for future research .
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a structural analog of biogenic purine bases and can be considered as potential purine antagonists . This suggests that it may interact with enzymes or receptors that recognize purine bases.
Mode of Action
The compound’s mode of action involves oxidation of the hydrazine moiety and sequential bromination of the benzene and thiadiazolopyrimidine nuclei . This results in the formation of 2-(4-bromophenylazo)-7-methyl-5-oxo-5H-1, 3,4-thiadiazolo[3,2-a]pyrimidine and 6-bromo-2-(4-bromophenylazo)-7-methyl-5-oxo-5H-1, 3,4-thiadiazolo[3,2-a]pyrimidine .
Biochemical Pathways
Given its structural similarity to purine bases, it may interfere with purine metabolism or signaling pathways that involve purine receptors .
Result of Action
Some thiazolo[3,2-a]pyrimidines have been found to exhibit a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, acetylcholine esterase inhibitory, CDC25B phosphatase inhibitory, Bcl-2 family proteins inhibitory, glutamate receptor antagonistic and 5-HT2a receptor antagonistic activities . It is possible that this compound may have similar effects.
Properties
IUPAC Name |
6-bromo-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O4S/c1-8-13(15(23)21-4-5-26-17(21)19-8)20-14(22)11-7-9-6-10(18)2-3-12(9)25-16(11)24/h2-7H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEUTXSGJCYSJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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